molecular formula C22H21FN4OS2 B2642673 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)benzamide CAS No. 1170590-59-6

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)benzamide

Cat. No.: B2642673
CAS No.: 1170590-59-6
M. Wt: 440.56
InChI Key: CMWKKPZPXNVFEF-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)benzamide is a benzamide derivative featuring three distinct substituents:

  • A 4-fluorobenzo[d]thiazol-2-yl group, which is a fluorinated heteroaromatic ring system known for enhancing binding affinity in kinase inhibitors .
  • A 2-(1H-pyrazol-1-yl)ethyl side chain, providing hydrogen-bonding capabilities and structural rigidity common in bioactive molecules .
  • A 4-(isopropylthio) moiety, a thioether group that modulates lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfanyl-N-(2-pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4OS2/c1-15(2)29-17-9-7-16(8-10-17)21(28)27(14-13-26-12-4-11-24-26)22-25-20-18(23)5-3-6-19(20)30-22/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWKKPZPXNVFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Synthesis of the Fluorobenzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a fluorinated benzoyl chloride.

    Coupling Reactions: The pyrazole and fluorobenzo[d]thiazole intermediates are then coupled with an appropriate linker, such as a bromoethyl derivative, using palladium-catalyzed cross-coupling reactions.

    Final Assembly: The isopropylthio group is introduced via nucleophilic substitution, and the final benzamide formation is achieved through amide bond formation using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic pathways, which may include reactions between pyrazole, benzo[d]thiazole, and isopropylthio groups. The synthesis requires careful control of reaction conditions such as temperature, solvent choice (often dimethylformamide or ethanol), and reaction time to optimize yield and purity. Characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound .

Biological Activities

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)benzamide exhibits several notable biological activities:

  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural components allow it to interact with various biological targets involved in cancer pathways.
  • PPARγ Modulation : The compound has shown promising results as a competitive binder to PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), with an effective concentration (EC50) ranging from 215 nM to 5.45 μM. This suggests its potential application in treating metabolic disorders such as diabetes .

Case Studies and Research Findings

  • Cancer Treatment : Research indicates that compounds with similar structural features to this compound have been effective in inhibiting tumor growth in vitro. The mechanism of action is believed to involve the inhibition of key signaling pathways that promote cell survival and proliferation .
  • Metabolic Disorders : A study focused on the binding affinity of this compound to PPARγ revealed its potential as a therapeutic agent for metabolic diseases. The findings suggest that it could help regulate glucose metabolism and improve insulin sensitivity, which are critical factors in managing type 2 diabetes .
  • Neuroprotective Effects : Emerging research points towards the neuroprotective properties of similar benzothiazole derivatives, indicating that this compound could also have applications in treating neurodegenerative diseases by modulating neurotransmitter systems .

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)benzamide involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the catalytic site or alter receptor function by interacting with binding domains, thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Analysis

The compound’s benzamide core distinguishes it from triazole-based analogs (e.g., compounds [7–9] in ) . Key comparisons include:

Feature Target Compound Triazole Analogs (e.g., [7–9])
Core Structure Benzamide 1,2,4-Triazole-3(4H)-thione
Fluorinated Group 4-Fluorobenzo[d]thiazol (electron-withdrawing, enhances binding) 2,4-Difluorophenyl (modulates electronic properties)
Sulfur Functionality Isopropylthio (thioether, improves lipophilicity) C=S (thione, participates in tautomerism)
Heterocyclic Side Chain Pyrazole (hydrogen-bond donor/acceptor) None; substituents include sulfonylphenyl groups

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • The target compound lacks the C=S stretch (~1247–1255 cm⁻¹) observed in triazole-thiones , but its thioether group may exhibit νC-S near 700–800 cm⁻¹.
    • The pyrazole NH stretch (~3150–3319 cm⁻¹) aligns with NH bands in hydrazinecarbothioamides (e.g., compounds [4–6]) .
  • NMR :
    • The 4-fluorobenzo[d]thiazol moiety would show distinct aromatic proton splitting patterns compared to the 2,4-difluorophenyl group in triazole analogs .

Data Tables

Table 1: Functional Group Comparison

Compound Type Core Structure Fluorinated Group Sulfur Functionality Heterocyclic Side Chain
Target Benzamide Benzamide 4-Fluorobenzo[d]thiazol Isopropylthio Pyrazole
Triazole-Thiones [7–9] 1,2,4-Triazole 2,4-Difluorophenyl C=S (thione) None

Table 2: IR Spectral Peaks

Compound Type C=S Stretch (cm⁻¹) NH Stretch (cm⁻¹) C-S/C=O Stretch (cm⁻¹)
Target Benzamide Absent 3150–3319 ~700–800 (C-S)
Triazole-Thiones [7–9] 1247–1255 3278–3414 1663–1682 (C=O, absent post-reaction)

Biological Activity

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H19FN4OSC_{21}H_{19}FN_{4}OS, with a molecular weight of 394.5 g/mol. The structure features multiple heterocyclic components, including pyrazole and benzothiazole rings, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₉FN₄OS
Molecular Weight394.5 g/mol
CAS Number1172410-38-6

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit mTORC1 activity, leading to increased autophagy in cancer cells. This mechanism is critical as it disrupts the survival pathways that cancer cells exploit under metabolic stress .

The proposed mechanism of action for this compound involves modulation of the mTOR signaling pathway, which is pivotal in regulating cell growth and metabolism. By inhibiting mTORC1, the compound may induce autophagy and promote apoptosis in cancer cells. Additionally, the presence of the pyrazole moiety suggests potential interactions with various biological targets, enhancing its efficacy as an anticancer agent .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against a range of bacterial and fungal pathogens. The exact mechanisms remain under investigation, but it is hypothesized that the compound disrupts microbial cell membranes or interferes with essential microbial metabolic pathways .

Study 1: Anticancer Efficacy in Pancreatic Cancer Cells

A study evaluated the antiproliferative effects of related pyrazole-benzothiazole compounds on MIA PaCa-2 pancreatic cancer cells. The results indicated that these compounds could significantly reduce cell viability at submicromolar concentrations. Notably, one compound demonstrated an EC50 value of 10 μM, highlighting its potential as a therapeutic agent .

Study 2: Autophagy Modulation

Another investigation focused on the autophagic effects induced by similar compounds in nutrient-deprived conditions. The findings revealed that these compounds increased basal autophagy but impaired autophagic flux during starvation/refeeding cycles. This suggests a dual mechanism where these compounds can both promote and inhibit autophagy depending on cellular conditions .

Q & A

Q. What synthetic routes are effective for preparing this compound, and how are intermediates validated?

The synthesis typically involves a multi-step approach:

  • Step 1 : Coupling of the pyrazole moiety (e.g., 1H-pyrazol-1-yl-ethylamine) with a fluorobenzo[d]thiazole derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
  • Step 2 : Introduction of the isopropylthio group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMSO or DMF) .
  • Validation : Intermediates are confirmed using ¹H/¹³C NMR (e.g., characteristic shifts for thiazole C-2 protons at δ 7.8–8.2 ppm) and HPLC-MS (>95% purity thresholds) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), thioether substituents (δ 2.5–3.5 ppm for SCH(CH₃)₂), and pyrazole NH (δ 10–12 ppm, if present) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C=N vibrations (~1520 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolve intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during amide bond formation?

  • Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis of activated intermediates.
  • Catalyst Screening : Compare HOBt vs. HOAt for carbodiimide-mediated coupling; HOAt reduces racemization in chiral intermediates .
  • Temperature Control : Maintain 0–4°C during acyl chloride formation (if using benzoyl chloride derivatives), then warm to room temperature for coupling .
  • Side Reaction Mitigation : Add molecular sieves to scavenge water in moisture-sensitive steps .

Q. What strategies resolve contradictions in biological activity data (e.g., variable IC₅₀ values in kinase assays)?

  • Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 µM ATP for kinase inhibition studies) and cell passage numbers .
  • Metabolite Interference Testing : Use LC-MS to detect degradation products (e.g., free thiols from thioether oxidation) that may alter activity .
  • Structural Analog Comparison : Synthesize analogs with modified thioether (e.g., SCH₃ vs. SCH₂CH₃) to isolate steric/electronic effects on target binding .

Q. How can computational methods predict binding modes to prioritize synthetic targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., fluorobenzo[d]thiazole stacking with kinase hydrophobic pockets) .
  • MD Simulations : Run 100-ns trajectories to assess stability of hydrogen bonds (e.g., between pyrazole NH and Asp86 in target enzymes) .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent variations (e.g., 4-fluoro vs. 4-chloro on benzothiazole) .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting solubility data (e.g., DMSO vs. aqueous buffer)?

  • Solubility Profiling : Use shake-flask method with UV/Vis quantification at λ_max (~290 nm for benzamide derivatives) across pH 3–10 .
  • Aggregation Testing : Perform dynamic light scattering (DLS) to detect nanoaggregates in >10 µM solutions, which may falsely reduce apparent activity .

Q. What crystallographic parameters indicate conformational flexibility affecting bioactivity?

  • Torsion Angles : A dihedral angle >30° between the pyrazole and benzothiazole rings suggests rotational flexibility, which may reduce target selectivity .
  • Intermolecular Interactions : Centrosymmetric dimers via N–H⋯N hydrogen bonds (as in nitazoxanide analogs) can stabilize inactive conformations .

Methodological Recommendations

Q. How to design SAR studies for thioether substituents?

  • Synthetic Scope : Prepare analogs with SCH₃, SC₂H₅, and S-cyclopentyl groups via thiol-alkylation under Mitsunobu conditions (e.g., DIAD/PPh₃) .
  • Activity Clustering : Use PCA analysis on IC₅₀ data to group substituents by steric bulk (e.g., S-cyclopentyl > S-iPr > SCH₃) .

Q. What purification methods address challenges with polar byproducts?

  • Flash Chromatography : Use gradient elution (hexane/EtOAc 70:30 to 50:50) for benzamide derivatives with LogP ~3.5 .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O for high-polarity intermediates) to remove unreacted amines .

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